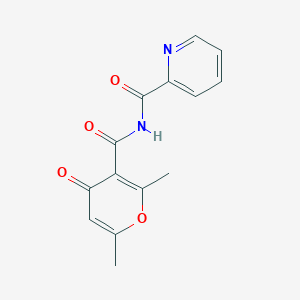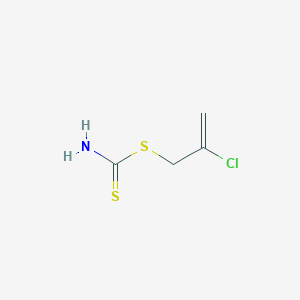
2-Chloroprop-2-en-1-yl carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroprop-2-enylsulfanylmethanethioamide is an organosulfur compound with a unique structure that includes both sulfur and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide typically involves the reaction of 2,3-dichloropropene with sulfur-containing reagents. One common method involves the use of hydrazine hydrate and potassium hydroxide in an alkaline medium, which leads to the formation of thiophene and pyrrole derivatives . Another approach involves the nucleophilic substitution of chlorine atoms in dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, followed by cycloaddition reactions with activated alkynes .
Industrial Production Methods
Industrial production methods for 2-chloroprop-2-enylsulfanylmethanethioamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloroprop-2-enylsulfanylmethanethioamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with activated alkynes to form 1,3-dithioles.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures.
Major Products
Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles .
Wissenschaftliche Forschungsanwendungen
2-chloroprop-2-enylsulfanylmethanethioamide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloroprop-2-enylsulfanylmethanethioamide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-chloroprop-2-enylsulfanylmethanethioamide include:
2-chloroprop-2-ene-1-sulfonyl fluoride: Used in the synthesis of vinyl sulfonyl fluoride derivatives.
Dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate: An intermediate in the synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide.
Uniqueness
2-chloroprop-2-enylsulfanylmethanethioamide is unique due to its dual functionality, containing both sulfur and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
20022-60-0 |
|---|---|
Molekularformel |
C4H6ClNS2 |
Molekulargewicht |
167.7 g/mol |
IUPAC-Name |
2-chloroprop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H6ClNS2/c1-3(5)2-8-4(6)7/h1-2H2,(H2,6,7) |
InChI-Schlüssel |
QNZFGVIUKLBVEK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


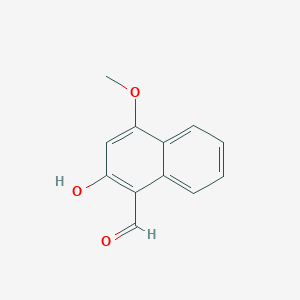

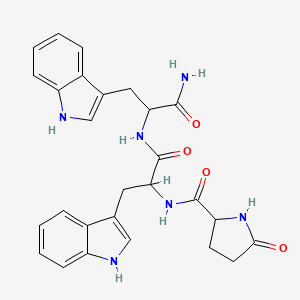
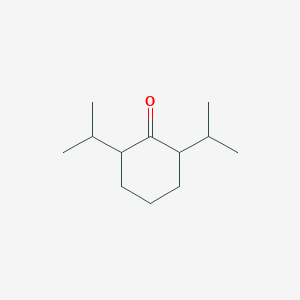

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
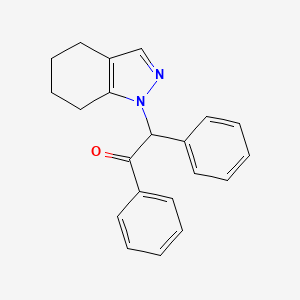
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
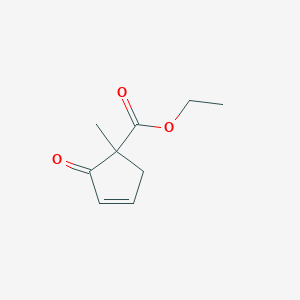

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
